molecular formula C5H8ClN3 B1446745 3-Chloro-5-ethyl-1-methyl-1h-1,2,4-triazole CAS No. 1557476-61-5

3-Chloro-5-ethyl-1-methyl-1h-1,2,4-triazole

Cat. No.: B1446745
CAS No.: 1557476-61-5
M. Wt: 145.59 g/mol
InChI Key: MXPMGOMEIQBOCM-UHFFFAOYSA-N
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Description

The compound “3-Chloro-5-ethyl-1-methyl-1h-1,2,4-triazole” is a derivative of the 1,2,4-triazole family . Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities and are used in various fields such as agriculture, industry, and medicine .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-chloro-3-methyltriazole with ethyl bromoacetate in the presence of a base. The resulting product is then reacted with formic ester in the presence of a catalyst to yield "4-chloro-3-ethyl-1-methyltriazole-5-carboxylic acid" .

Scientific Research Applications

Microwave-Promoted Synthesis and Biological Activity

A study conducted by Özil et al. (2015) involved the preparation of 1,2,4-triazole derivatives through microwave-assisted synthesis, starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate. These compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, showcasing the chemical versatility and potential therapeutic applications of triazole derivatives in combating microbial infections and enzymatic disorders (Özil, Bodur, Ülker, & Kahveci, 2015).

π-Hole Tetrel Bonding Interactions

Ahmed et al. (2020) explored the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives through synthesis, spectroscopic, and X-ray characterization. Their study emphasizes the significance of substituent effects on the electronic properties of triazole derivatives, which could influence their binding affinity and reactivity in various chemical and biological contexts (Ahmed et al., 2020).

Synthesis and Properties of 1,2,4-Triazole Derivatives

Gotsulya's research (2016) focused on synthesizing 1,2,4-triazole derivatives for use as antibacterial and antifungal agents. This study showcases the methodological advances in the synthesis of triazole compounds and their potential applications in medicine, further highlighting the structural diversity and biological relevance of these heterocycles (Gotsulya, 2016).

Novel Heterocyclic System Synthesis

Labanauskas et al. (2004) reported on the synthesis of a previously unknown heterocyclic system, demonstrating the ongoing exploration of triazole chemistry to develop new compounds with potentially unique chemical and physical properties. This kind of research is foundational for discovering new materials and drugs (Labanauskas, Bucinskaite, Bucyte, & Brukštus, 2004).

Antimicrobial Activities of Triazole Derivatives

Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and triazolo[3,4-b][1,3,4]thiadiazine derivatives as novel antimicrobial agents. Their research emphasizes the antimicrobial potential of triazole derivatives, contributing to the development of new therapeutic agents against resistant microbial strains (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

Mechanism of Action

Properties

IUPAC Name

3-chloro-5-ethyl-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPMGOMEIQBOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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